molecular formula C17H17N5O3 B2471874 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1797720-63-8

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2471874
CAS No.: 1797720-63-8
M. Wt: 339.355
InChI Key: CDKQYHRQDLWOJK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates both a 1,2,3-triazole carboxamide moiety and a 2-pyridinone group, scaffolds that are frequently investigated in medicinal chemistry for their diverse biological activities. The 1,2,3-triazole core is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The 2-pyridinone unit is a versatile pharmacophore found in compounds with a range of reported activities, including antimicrobial and antitumor properties . This combination makes the compound a candidate for exploration in various biochemical and pharmacological assays. Potential research applications, based on its structural features, may include preliminary investigations as an enzyme inhibitor or a modulator of protein-protein interactions. Researchers are encouraged to conduct their own studies to determine its exact mechanism of action, binding affinity, and specificity. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-14(12-21-9-5-4-8-16(21)24)10-18-17(25)15-11-19-22(20-15)13-6-2-1-3-7-13/h1-9,11,14,23H,10,12H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKQYHRQDLWOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3} with a molecular weight of approximately 314.34 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₃
Molecular Weight314.34 g/mol
CAS Number1797903-00-4

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, this compound has been evaluated for its cytotoxic effects against several cancer types.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at 5.6 µM and 7.8 µM respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : The compound appears to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells, making it a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

Beyond anticancer effects, the compound also shows promise as an antimicrobial agent. Preliminary studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL

These results suggest that the compound could be explored for applications in treating bacterial infections.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of thymidylate synthase.
  • Signal Transduction Modulation : It may interfere with signaling pathways associated with cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to cell death.

Future Directions

Given its promising biological activities, further research is warranted to explore the following areas:

  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types or microbial strains.
  • Combination Therapies : Assessing the potential synergistic effects when combined with existing chemotherapeutic or antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and what reaction conditions are critical for achieving high yields?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (N₂) .
  • Step 2 : Coupling the triazole with a substituted propylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by NMR and LC-MS to confirm purity (>95%) .
    • Critical Conditions : Strict temperature control during coupling, anhydrous solvents, and inert gas to prevent hydrolysis/oxidation of intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the triazole (δ 7.8–8.2 ppm), pyridinone (δ 6.5–7.5 ppm), and hydroxypropyl (δ 3.5–4.5 ppm) moieties .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (O-H at ~3200–3400 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into experimental design to optimize reaction pathways for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., triazole cyclization) .
  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) algorithms to screen feasible pathways and predict solvent effects .
  • Validation : Compare computational predictions with experimental yields (e.g., optimizing solvent polarity to stabilize charged intermediates) .

Q. How should researchers address contradictory bioactivity data across studies involving this compound?

  • Methodology :

  • Meta-Analysis : Aggregate data from independent assays (e.g., IC₅₀ values for kinase inhibition) and stratify by variables like cell line (HEK293 vs. HeLa), purity (>95% vs. <90%), and assay conditions (pH, temperature) .
  • Structural Dynamics : Use molecular dynamics (MD) simulations to assess conformational flexibility of the hydroxypropyl group, which may alter binding affinity in different environments .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate confounding factors .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility in multi-step reactions?

  • Methodology :

  • Process Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and automate adjustments (e.g., reagent dosing) .
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize parameters (temperature, stoichiometry) with minimal experimental runs .
  • Scale-Up Challenges : Address solvent volume-to-surface-area ratios in large batches to prevent exothermic side reactions .

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